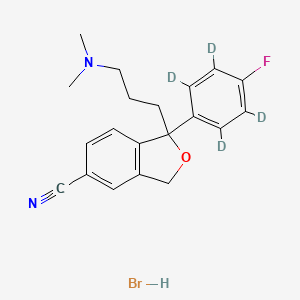

Citalopram-d4 Hydrobromide Salt

Overview

Description

Mechanism of Action

Target of Action

Citalopram-d4 Hydrobromide, also known as Citalopram-d4, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . Its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4), which is responsible for the reuptake of serotonin from nerve synapses . By inhibiting this transporter, Citalopram-d4 increases the availability of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

Citalopram-d4 interacts with its target, the serotonin transporter, by binding to it and inhibiting its function . This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin in the synaptic gap . The increased serotonin levels enhance serotonergic transmission in the central nervous system (CNS), which can help alleviate symptoms of depression .

Biochemical Pathways

The primary biochemical pathway affected by Citalopram-d4 is the serotonergic pathway. By inhibiting the reuptake of serotonin, Citalopram-d4 enhances serotonergic transmission . This can lead to downstream effects such as improved mood and reduced anxiety . The specific pathways and their downstream effects can vary between individuals, with some studies suggesting that in clinical responders, neural function pathways are primarily up- or downregulated, while in non-responders, deregulated pathways mainly involve cell adhesion and immune response .

Pharmacokinetics

Citalopram-d4, like its non-deuterated counterpart, is expected to have good bioavailability due to its ability to cross the blood-brain barrier . It is extensively metabolized in the liver, primarily via the CYP3A4 and 2C19 pathways . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact its bioavailability and thus its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of Citalopram-d4’s action primarily involve an increase in serotonergic transmission in the CNS . This is achieved by inhibiting the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . The enhanced serotonergic activity can result in improved mood and reduced symptoms of depression .

Action Environment

The action, efficacy, and stability of Citalopram-d4 can be influenced by various environmental factors. These can include the individual’s genetic makeup, the presence of other medications, and overall health status. For instance, individuals with certain genetic variations in the CYP450 enzymes may metabolize Citalopram-d4 differently, potentially affecting its efficacy . Additionally, co-administration with other medications can lead to drug-drug interactions, potentially impacting the drug’s effectiveness and safety profile .

Biochemical Analysis

Biochemical Properties

Citalopram-d4 Hydrobromide plays a significant role in biochemical reactions, particularly in the inhibition of serotonin reuptake. It interacts with several biomolecules, including the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, Citalopram-d4 Hydrobromide increases the availability of serotonin in the synaptic cleft, enhancing serotonergic transmission. Additionally, it has been shown to act as an antagonist of nicotinic acetylcholine receptors .

Cellular Effects

Citalopram-d4 Hydrobromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase neurogenesis and reduce oxidative stress in neuronal cells . The compound also affects the processing of amyloid-β precursor protein, which is relevant in the context of Alzheimer’s disease . By modulating these cellular processes, Citalopram-d4 Hydrobromide can impact overall cell function and health.

Molecular Mechanism

The molecular mechanism of Citalopram-d4 Hydrobromide involves the inhibition of serotonin reuptake by binding to the serotonin transporter (SERT). This binding prevents the reabsorption of serotonin into the presynaptic neuron, thereby increasing its availability in the synaptic cleft . The compound’s selectivity for serotonin reuptake inhibition is higher compared to other SSRIs, with minimal effects on dopamine and norepinephrine transporters . Additionally, Citalopram-d4 Hydrobromide has been shown to interact with nicotinic acetylcholine receptors, further influencing neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Citalopram-d4 Hydrobromide can change over time. Studies have shown that the compound remains stable and effective over extended periods, with sustained-release formulations providing consistent bioavailability . Long-term administration of Citalopram-d4 Hydrobromide has been associated with continuous suppression of serotonin synthesis and content in the brain . These temporal effects are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics in research settings.

Dosage Effects in Animal Models

The effects of Citalopram-d4 Hydrobromide vary with different dosages in animal models. Acute administration of the compound has been shown to induce anxiogenic effects, while repeated administration leads to anxiolytic effects . High doses of Citalopram-d4 Hydrobromide have been associated with toxic effects, particularly in models of epilepsy . These dosage-dependent effects highlight the importance of careful dosing in experimental studies to avoid adverse outcomes.

Metabolic Pathways

Citalopram-d4 Hydrobromide is primarily metabolized in the liver through N-demethylation by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The main metabolite, demethylcitalopram, retains some pharmacological activity but is less potent than the parent compound. The metabolic pathways involved in the degradation of Citalopram-d4 Hydrobromide are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Citalopram-d4 Hydrobromide is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution of approximately 12 L/kg and binds to plasma proteins at a rate of about 80% . Its distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system. The transport and distribution properties of Citalopram-d4 Hydrobromide are critical for its efficacy as an antidepressant and research tool.

Subcellular Localization

The subcellular localization of Citalopram-d4 Hydrobromide is primarily within the synaptic cleft, where it exerts its inhibitory effects on serotonin reuptake. The compound’s localization is directed by its interaction with the serotonin transporter (SERT), which is predominantly found in the presynaptic neuron membrane . This specific targeting ensures that Citalopram-d4 Hydrobromide effectively modulates serotonergic transmission, contributing to its antidepressant effects.

Preparation Methods

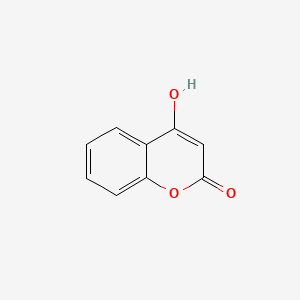

Synthetic Routes and Reaction Conditions: 2,8-Quinolinediol can be synthesized through various methods. One common method involves the reaction of 8-hydroxyquinoline with an oxidizing agent. Another method includes the use of quinoline-2,8-dione as a starting material, which is then reduced to form 2,8-quinolinediol .

Industrial Production Methods: Industrial production of 2,8-quinolinediol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

2,8-Quinolinediol undergoes various types of chemical reactions due to the presence of hydroxyl groups and the quinoline ring structure:

Oxidation: It can be oxidized to form quinoline-2,8-dione.

Reduction: The compound can be reduced to form different hydroquinoline derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Esterification: Reaction with carboxylic acids to form esters.

Etherification: Reaction with alkyl halides to form ethers.

Scientific Research Applications

2,8-Quinolinediol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Comparison with Similar Compounds

2,8-Quinolinediol can be compared with other similar compounds such as:

8-Hydroxyquinoline: Similar in structure but lacks the second hydroxyl group at the 2-position.

2,4-Quinolinediol: Has hydroxyl groups at the 2 and 4 positions instead of 2 and 8.

8-Hydroxycarbostyril: Another tautomeric form of 2,8-quinolinediol.

The uniqueness of 2,8-quinolinediol lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHMBLDNRMIGDW-VBMPRCAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-58-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)